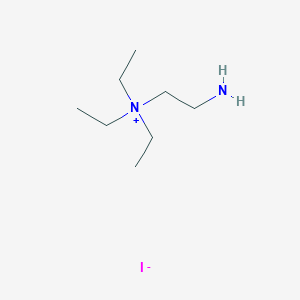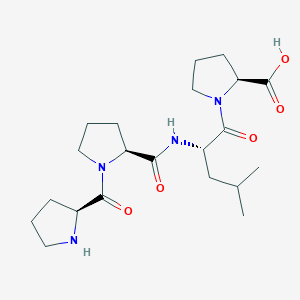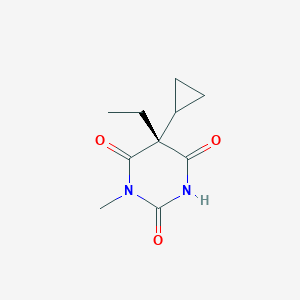
2-Amino-N,N,N-triethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N,N-triethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its applications in organic synthesis and biochemical research. It is a water-soluble compound derived from choline, an essential nutrient found in many foods .
Preparation Methods
The synthesis of 2-Amino-N,N,N-triethylethan-1-aminium iodide typically involves the reaction of 2-aminoethanol with triethylamine and iodomethane. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
2-Amino-N,N,N-triethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes.
Common reagents used in these reactions include silver hydroxide for Hofmann elimination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N,N,N-triethylethan-1-aminium iodide has several applications in scientific research:
Organic Synthesis: It is used as a source of choline groups in various chemical reactions.
Biochemical Research: It is used as a selective agent for isolating bacteria in microbiology.
Medicinal Chemistry: The compound is studied for its potential role in cognitive enhancement and liver disease treatment.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N-triethylethan-1-aminium iodide involves its role as a quaternary ammonium salt. It can participate in nucleophilic substitution and elimination reactions due to the presence of the positively charged nitrogen atom. This allows it to interact with various molecular targets and pathways, facilitating its use in organic synthesis and biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-Amino-N,N,N-triethylethan-1-aminium iodide include:
2-Amino-N,N,N-trimethylethan-1-aminium chloride: This compound is also a quaternary ammonium salt and shares similar properties and applications.
Choline iodide: Another quaternary ammonium salt used in organic synthesis and biochemical research.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical reactions and biological applications.
Properties
CAS No. |
190518-78-6 |
|---|---|
Molecular Formula |
C8H21IN2 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-aminoethyl(triethyl)azanium;iodide |
InChI |
InChI=1S/C8H21N2.HI/c1-4-10(5-2,6-3)8-7-9;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FOCXWLFKACPURL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)





![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)

![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
